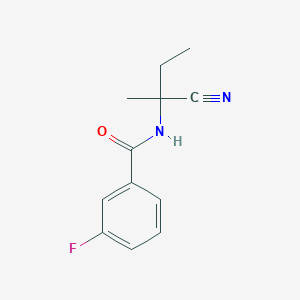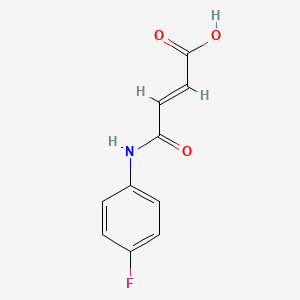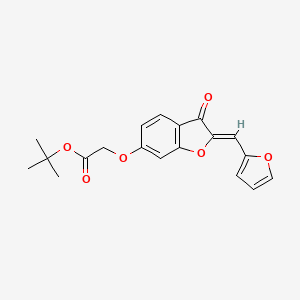
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, also known as BCEP, is a chemical compound that has gained attention due to its potential applications in scientific research. BCEP belongs to the class of purine analogs, which are compounds that are structurally similar to the purine nucleotides that are present in DNA and RNA. BCEP has been identified as a potent inhibitor of certain enzymes that are involved in DNA replication and repair, making it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its binding to the active site of the target enzymes, thereby inhibiting their activity. This compound has been shown to bind to the active site of DNA polymerase with high affinity, and to inhibit its activity by preventing the incorporation of nucleotides into the growing DNA chain. Similarly, this compound has been shown to inhibit the activity of ribonucleotide reductase, which is involved in the synthesis of deoxyribonucleotides, and thymidylate synthase, which is involved in the synthesis of thymidine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of tumor growth. Inhibition of DNA synthesis is a result of the inhibition of DNA polymerase and ribonucleotide reductase, which are both essential for DNA synthesis. Induction of apoptosis is a result of the activation of caspases, which are enzymes that are involved in the programmed cell death pathway. Inhibition of tumor growth is a result of the selective killing of cancer cells by this compound, due to its inhibition of enzymes that are essential for the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to inhibit multiple enzymes involved in DNA replication and repair, and its potential for use in combination with other cancer treatments. However, this compound also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for the study of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties for in vivo use, and the identification of new targets for its inhibition. Additionally, this compound may have potential applications in other fields of research, such as virology and parasitology, due to its ability to inhibit enzymes that are essential for the replication of certain viruses and parasites. Further research is needed to fully explore the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps, starting from commercially available starting materials. The first step involves the reaction of 7-benzyl-3-methyl-1,3-dihydro-purine-2,6-dione with thionyl chloride to form the corresponding chloro compound. This is followed by the reaction of the chloro compound with 2-chloroethylthiol in the presence of a base, such as sodium hydride, to form this compound.
Applications De Recherche Scientifique
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, including DNA polymerase, ribonucleotide reductase, and thymidylate synthase. These enzymes are essential for the growth and proliferation of cancer cells, and their inhibition by this compound can lead to the selective killing of cancer cells.
Propriétés
Numéro CAS |
332408-87-4 |
|---|---|
Formule moléculaire |
C15H15ClN4O2S |
Poids moléculaire |
350.82 |
Nom IUPAC |
7-benzyl-8-(2-chloroethylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H15ClN4O2S/c1-19-12-11(13(21)18-14(19)22)20(15(17-12)23-8-7-16)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,18,21,22) |
Clé InChI |
VPIYNFZJOHWAMW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCl)CC3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2945821.png)
![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2945824.png)

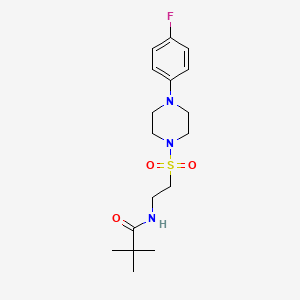
![5-[benzyl(ethyl)sulfamoyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2945827.png)
![(2-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2945829.png)
![7-Cyclohexyl-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)
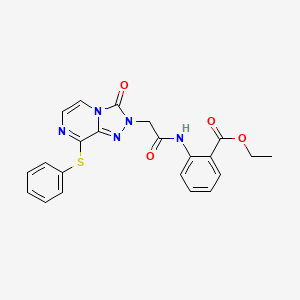
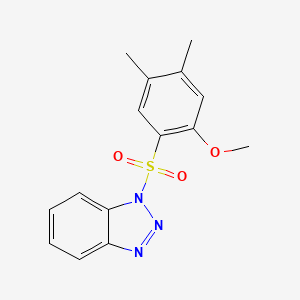
![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)
